Product packaging for O-Palmitoylpullulan(Cat. No.:CAS No. 53572-58-0)

O-Palmitoylpullulan

Cat. No.: B12667425
CAS No.: 53572-58-0
M. Wt: 905.0 g/mol
InChI Key: CRBPUTPGJMOLKF-XKAQZKNMSA-N
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Description

Overview of Hydrophobically Modified Polysaccharides

Polysaccharides are naturally occurring polymers that are generally biocompatible, biodegradable, and non-toxic, making them excellent candidates for biomedical applications. researchgate.net However, their inherent hydrophilicity can limit their use in certain areas. To overcome this, polysaccharides can be chemically altered by attaching hydrophobic molecules, creating what are known as hydrophobically modified polysaccharides (HMPs). researchgate.netmdpi.com This modification imparts an amphiphilic character to the polymer, meaning it has both hydrophilic and hydrophobic regions. mdpi.com

The introduction of hydrophobic moieties, such as long-chain fatty acids or other water-repelling groups, allows these modified polysaccharides to self-assemble in aqueous environments. researchgate.net This self-assembly is driven by the tendency of the hydrophobic parts to cluster together to minimize their contact with water, while the hydrophilic polysaccharide backbone remains exposed to the aqueous phase. This process can lead to the formation of various nanostructures, including micelles, nanoparticles, and hydrogels. researchgate.netmdpi.comnih.gov These structures have hydrophobic cores that can encapsulate poorly water-soluble (hydrophobic) drugs or other bioactive molecules, protecting them and enabling their delivery in the body. nih.govnih.gov

Significance of Pullulan Derivatives in Supramolecular Chemistry and Nanotechnology

Pullulan is a neutral, water-soluble polysaccharide produced by the fungus Aureobasidium pullulans. cellulosechemtechnol.ronih.gov Its structure consists of repeating maltotriose (B133400) units linked by α-(1→6) glycosidic bonds, which gives it a high degree of flexibility. nih.govresearchgate.net The abundance of hydroxyl groups on the pullulan backbone makes it highly amenable to chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. researchgate.netnih.gov

In supramolecular chemistry and nanotechnology, pullulan derivatives are of particular interest because of their ability to form self-assembled nanostructures. nih.gov By attaching hydrophobic molecules like cholesterol or fatty acids to the pullulan backbone, researchers can create amphiphilic polymers that spontaneously form nanoparticles in water. cellulosechemtechnol.ro These nanoparticles typically have a core-shell structure, with the hydrophobic moieties forming the core and the hydrophilic pullulan chains forming the outer shell.

This architecture is highly significant for several reasons:

Encapsulation: The hydrophobic core can serve as a carrier for hydrophobic drugs, protecting them from degradation and improving their solubility. cellulosechemtechnol.ro

Biocompatibility: The hydrophilic pullulan shell creates a biocompatible interface with the biological environment. researchgate.net

Targeting: The surface of these nanoparticles can be further modified with specific ligands to target them to particular cells or tissues, enhancing the efficacy of the encapsulated therapeutic agent. nih.gov

One of the most well-studied pullulan derivatives is cholesteryl-pullulan (CHP), which forms stable hydrogel nanoparticles that have been explored for delivering proteins and other bioactive molecules. cellulosechemtechnol.ro The versatility and favorable biological properties of pullulan derivatives make them a key area of research in the development of advanced drug delivery systems and other nanomedical applications. nih.govresearchgate.net

Rationale for Research on O-Palmitoylpullulan as an Amphiphilic Polymer

This compound (OPP) is a specific type of hydrophobically modified pullulan where palmitoyl (B13399708) groups are chemically attached to the hydroxyl groups of the pullulan backbone. researchgate.netualberta.ca The rationale for the focused research on OPP stems from its distinct characteristics as an amphiphilic polymer and its potential applications in biomaterials.

The primary driver for investigating OPP is its capacity for self-assembly into stable nanostructures in an aqueous medium. google.com The palmitoyl chains provide the necessary hydrophobicity to drive the formation of nanoparticles with a hydrophobic core, while the pullulan backbone ensures water solubility and biocompatibility. This makes OPP a promising candidate for use as a nanocarrier system.

Key research interests in this compound include:

Formation of Nanoparticles: Studies have investigated the synthesis of OPP and its ability to form microspheres and nanoparticles. researchgate.net

Drug Encapsulation and Release: Research has explored the use of OPP-based nanoparticles to encapsulate and control the release of various drugs. researchgate.net

Surface Coating: OPP has been used to coat other drug delivery systems, such as liposomes. This coating can enhance the stability of the liposomes and alter their interaction with biological systems. researchgate.netualberta.ca For instance, coating liposomes with OPP has been shown to influence their clearance from the bloodstream and their distribution to different tissues. ualberta.ca

The combination of a well-defined, biocompatible polysaccharide (pullulan) with a common fatty acid (palmitic acid) makes this compound a model system for studying the behavior of amphiphilic polymers and for developing novel biomaterials for drug delivery and tissue engineering. researchgate.netresearchgate.net

Data Tables

Table 1: Properties of Select Hydrophobically Modified Polysaccharides

Polysaccharide BaseHydrophobic MoietyResulting PropertiesPotential Applications
ChitosanPoly(lactic acid) (PLA)pH-sensitive, thermally sensitive, forms hydrogelsDrug delivery, tissue engineering scaffolds nih.gov
CelluloseOctyl groupsAmphiphilic, surface-activeHydrogel formation mdpi.com
AlginateCyclodextrin (B1172386)Sustained release of hydrophobic drugsDrug delivery matrices mdpi.com
PullulanCholesterolForms self-assembled hydrogel nanoparticlesProtein and drug delivery cellulosechemtechnol.ro
PullulanPalmitoyl groupForms self-assembled nanoparticles, can coat liposomesDrug carriers, surface modification of biomaterials researchgate.netualberta.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H72O22 B12667425 O-Palmitoylpullulan CAS No. 53572-58-0

Properties

CAS No.

53572-58-0

Molecular Formula

C40H72O22

Molecular Weight

905.0 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C40H72O22/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(43)55-19-23-36(62-39-32(51)27(46)25(44)20(16-41)58-39)30(49)34(53)38(60-23)56-18-22-26(45)28(47)33(52)40(59-22)61-35-21(17-42)57-37(54)31(50)29(35)48/h20-23,25-42,44-54H,2-19H2,1H3/t20-,21-,22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-/m1/s1

InChI Key

CRBPUTPGJMOLKF-XKAQZKNMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Synthetic Routes and Chemical Modification Strategies for O Palmitoylpullulan

Chemical Derivatization of Pullulan Backbone for Palmitoylation

The primary method for synthesizing O-Palmitoylpullulan involves the esterification of the hydroxyl groups on the pullulan backbone with a palmitoyl (B13399708) derivative. google.comresearchgate.net Pullulan is a linear polysaccharide composed of repeating maltotriose (B133400) units linked by α-(1→6) glycosidic bonds. mdpi.comisisn.org Each glucose unit within the maltotriose structure presents three hydroxyl groups (at the C-2, C-3, and C-6 positions) that are available for chemical modification. japsonline.comkpi.ua

The most common synthetic route utilizes palmitoyl chloride as the acylating agent. google.comresearchgate.net This reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or a mixture of pyridine (B92270) and dimethylformamide, which serves to dissolve the pullulan and facilitate the reaction. google.comresearchgate.net Pyridine often acts not only as a solvent but also as a catalyst, specifically a tertiary amine catalyst, which activates the hydroxyl groups of pullulan and neutralizes the hydrochloric acid byproduct generated during the reaction. google.comscienceopen.com

The general reaction scheme involves the nucleophilic attack of the hydroxyl groups of pullulan on the electrophilic carbonyl carbon of palmitoyl chloride, leading to the formation of an ester linkage and the release of hydrochloric acid. scienceopen.com

Alternative Synthetic Approaches:

While the palmitoyl chloride method is prevalent, other strategies for the chemical modification of polysaccharides like pullulan exist. These include the use of fatty acid anhydrides, which also react with the hydroxyl groups to form esters. google.com Additionally, enzymatic synthesis presents a greener alternative to conventional chemical methods. beilstein-journals.orgnih.govmdpi.com Glycosyltransferases and glycoside hydrolases can be employed to form glycosidic linkages under milder conditions. beilstein-journals.org Lipases, for instance, can catalyze the esterification of sugars with fatty acids. mdpi.com Although less commonly reported specifically for this compound, these enzymatic routes offer potential for more selective and environmentally friendly synthesis in the future.

Optimization of Reaction Parameters and Grafting Yields

The efficiency of the palmitoylation reaction, often quantified by the grafting yield, is highly dependent on several key reaction parameters. The grafting yield represents the amount of palmitoyl chains successfully attached to the pullulan backbone. japsonline.comrsc.org Optimizing these parameters is crucial for achieving the desired product characteristics and maximizing reaction efficiency.

Key reaction parameters that are frequently optimized include:

Reaction Temperature: The temperature can influence the reaction rate and the potential for side reactions or degradation of the polymer. A common temperature range for the reaction with palmitoyl chloride is between 50°C and 100°C to avoid the depolymerization of pullulan. google.com

Reaction Time: The duration of the reaction directly impacts the extent of palmitoylation. Longer reaction times generally lead to higher grafting yields, up to a certain point where the reaction reaches equilibrium or the reagents are consumed. bioline.org.br

Molar Ratio of Reactants: The ratio of palmitoyl chloride to the repeating units of pullulan is a critical factor in controlling the degree of substitution. Increasing the concentration of the acylating agent typically results in a higher grafting yield. google.com

Catalyst Concentration: In catalyzed reactions, the amount of catalyst, such as pyridine, can significantly affect the reaction kinetics. google.com

Solvent System: The choice of solvent is crucial for ensuring the solubility of both pullulan and the acylating agent, thereby facilitating the reaction. Solvents like dimethylformamide (DMF) and pyridine are commonly used. google.comresearchgate.net

The grafting yield and grafting efficiency are important metrics for evaluating the success of the modification. They are often calculated using the following formulas:

Grafting Yield (%): [(Weight of grafted polymer - Weight of initial polymer) / Weight of initial polymer] x 100 rsc.orgekb.eg

Grafting Efficiency (%): [(Weight of grafted polymer - Weight of initial polymer) / Weight of monomer used] x 100 japsonline.comekb.eg

Table 1: Influence of Reaction Parameters on Grafting Yield Hypothetical data for illustrative purposes.

Reaction Temperature (°C)Reaction Time (h)Molar Ratio (Palmitoyl Chloride:Pullulan)Grafting Yield (%)
5041:115
7041:125
7081:140
7082:165

Control of Substitution Degree and its Influence on Polymer Characteristics

The degree of substitution (DS) is a crucial parameter that defines the average number of hydroxyl groups substituted per glucose unit in the pullulan backbone. nih.gov The maximum possible DS for pullulan is 3.0, corresponding to the three available hydroxyl groups. nih.gov The DS of this compound can be controlled by carefully adjusting the reaction conditions, primarily the molar ratio of the acylating agent to the pullulan repeating units. google.com

The DS has a profound impact on the physicochemical properties and, consequently, the functionality of this compound. By varying the DS, the amphiphilic nature of the polymer can be finely tuned, leading to significant changes in its characteristics:

Solubility: Native pullulan is readily soluble in water. isisn.org As the DS of palmitoyl groups increases, the water solubility of this compound decreases. At a certain DS, the polymer becomes water-insoluble but soluble in organic solvents. vt.edu This transition is a direct consequence of the increased hydrophobic character.

Self-Assembly: The amphiphilic nature of this compound, with its hydrophilic pullulan backbone and hydrophobic palmitoyl side chains, enables it to self-assemble into nanoparticles or micelles in aqueous environments. The DS is a key determinant of the critical micelle concentration (CMC), size, and morphology of these self-assembled structures. Generally, a higher DS leads to a lower CMC.

Thermal Properties: The grafting of palmitoyl chains can influence the thermal stability of the pullulan backbone. Studies on other modified polysaccharides have shown that the introduction of acyl chains can alter the decomposition temperature. nih.gov

Crystallinity: The grafting of bulky side chains like palmitoyl groups can disrupt the regular packing of the pullulan chains, potentially leading to a decrease in the crystallinity of the polymer. nih.gov

Table 2: Effect of Degree of Substitution (DS) on this compound Properties Illustrative data based on general principles of polymer science.

Degree of Substitution (DS)Water SolubilityHydrophobicityCritical Micelle Concentration (CMC)
Low (e.g., 0.1-0.5)HighLowHigh
Medium (e.g., 0.5-1.5)ModerateMediumMedium
High (e.g., >1.5)Low/InsolubleHighLow

Supramolecular Assembly and Nanostructure Formation of O Palmitoylpullulan

Fundamental Principles of O-Palmitoylpullulan Self-Assembly in Aqueous Media

This compound (OPP) is a chemically modified biopolymer derived from pullulan, a polysaccharide produced by the fungus Aureobasidium pullulans. japsonline.com The modification involves attaching hydrophobic palmitoyl (B13399708) groups to the hydrophilic pullulan backbone. This amphiphilic nature—possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions—is the fundamental driver of its self-assembly in aqueous environments. nih.gov When dispersed in water, the hydrophobic palmitoyl chains seek to minimize their contact with water molecules. This leads to spontaneous organization into core-shell nanostructures where the hydrophobic palmitoyl groups form a core, shielded from the water by the hydrophilic pullulan chains which form a surrounding shell. japsonline.com This self-aggregation process results in the formation of various supramolecular structures, including nanoparticles and hydrogels. japsonline.com

Micellization Behavior and Critical Micelle Concentration (CMC) Analysis

Amphiphilic molecules like this compound can form micelles in solution. rheosense.com Micelles are aggregates of surfactant molecules dispersed in a liquid, forming a colloidal suspension. alconox.com The formation of micelles only occurs when the concentration of the amphiphile reaches a certain threshold known as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, the molecules exist individually in the solution. nih.gov Once the concentration surpasses the CMC, the molecules begin to self-assemble into micelles to minimize the free energy of the system. rheosense.comnih.gov This process is driven by the hydrophobic effect, where the hydrophobic portions of the molecules aggregate to reduce their exposure to water. nih.gov

The CMC is a critical parameter for any amphiphilic compound, as properties of the solution such as surface tension, viscosity, and conductivity change abruptly at this concentration. rheosense.com While the specific CMC value for this compound is not widely documented in the provided search results, it is a key characteristic of its behavior in solution. The CMC can be influenced by factors like temperature, pH, and the presence of electrolytes. rheosense.com For mixed systems, such as detergents containing various surfactants, the mixed micelle CMC is generally lower than the average CMC of the individual components. alconox.com

Table 1: Factors Influencing Critical Micelle Concentration (CMC)

FactorDescription of Influence
Temperature The CMC value is dependent on temperature; micelles only form above a critical micelle temperature. wikipedia.org
Pressure The ambient pressure can affect the CMC of a surfactant. wikipedia.org
Electrolytes The presence and concentration of salts in the medium can strongly influence the CMC value. wikipedia.org
Other Surfactants The presence of other surface-active substances can alter the CMC. wikipedia.org

Vesicle and Liposome (B1194612) Formation Mechanisms

This compound plays a significant role in the engineering of vesicles, particularly in the coating of liposomes. japsonline.com Liposomes are artificially prepared vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances. pharmascigroup.us The fundamental process of liposome formation involves the self-assembly of phospholipids (B1166683) in an aqueous medium to form closed bilayer structures. uq.edu.au

The incorporation of this compound occurs as a surface modification to pre-formed liposomes. This is achieved by anchoring the hydrophobic palmitoyl groups into the lipid bilayer of the liposome, leaving the hydrophilic pullulan chains extending into the surrounding aqueous environment. ualberta.ca This polysaccharide coating enhances the stability of the liposomes. ijper.org For instance, coating large unilamellar vesicles (LUVs) with OPP has been shown to improve their in-vitro stability by reducing both the permeability and fluidity of the liposomal membrane. researchgate.net This stabilization is crucial as instability can limit the practical application of liposomes. ijper.org The process results in polysaccharide-anchored vesicles that demonstrate increased stability and modified release kinetics. ualberta.caualberta.ca

Niosome Engineering with this compound

Niosomes are vesicular drug delivery systems structurally similar to liposomes, but their bilayer is composed of non-ionic surfactants instead of phospholipids. researchgate.net They are formed by the self-assembly of these non-ionic surfactants and cholesterol upon hydration in an aqueous medium. researchgate.netmdpi.com Like liposomes, niosomes can encapsulate both water-soluble and fat-soluble compounds. mdpi.com

This compound is used to engineer "polysaccharide-capped" niosomes. researchgate.net In a common method, the reverse phase evaporation technique is used to encapsulate a substance within the niosomes, which are then coated with this compound. researchgate.netmdpi.com The OPP confers significant advantages to the niosomal formulation. A key benefit is enhanced stability, particularly in harsh environments like simulated gastric fluid (pH 1.5). nih.govresearchgate.netresearchgate.net This stability makes OPP-capped niosomes a promising carrier system for oral delivery. nih.govresearchgate.net Research has shown that niosomes coated with OPP can generate a better immune response compared to plain niosomes. researchgate.netmdpi.com

Hydrogel Networks and Three-Dimensional Structures

Hydrogels are three-dimensional (3D) networks of polymer chains that are cross-linked and capable of absorbing large amounts of water without dissolving. d-nb.info The formation of these networks relies on the presence of hydrophilic functional groups on the polymer backbone and cross-links that provide structural integrity. d-nb.info

Hydrophobically modified pullulans, such as this compound, can form hydrogel nanoparticles through self-assembly. japsonline.com In this process, the hydrophobic palmitoyl moieties act as non-covalent cross-linking points, associating with each other to form physical junctions that hold the hydrophilic pullulan chains together in a 3D network. japsonline.com This results in self-organized nanogels. japsonline.com These hydrogel networks have potential applications in tissue engineering and drug delivery due to their biocompatibility, tunable properties, and porous structure. d-nb.info The design of the hydrogel network, including the control over cross-link distribution, is crucial for determining its mechanical properties and swelling behavior. rsc.org

Factors Influencing this compound Nanostructure Morphology and Stability

The final shape (morphology) and stability of nanostructures formed by this compound are governed by several interconnected factors. researchgate.net Generally, for nanostructures, properties like size, shape, and morphology can be controlled by synthesis parameters such as temperature, the concentration of reagents, and the choice of solvents. researchgate.net The intrinsic properties of the material and its interactions at interfaces play a vital role in the final architecture. researchgate.net For polysaccharide-coated vesicles, stability is a key concern, and modifications with polymers like OPP are specifically designed to enhance it. ijper.org

Role of this compound Concentration and Molecular Architecture

The concentration of this compound and its specific molecular structure are critical determinants of the resulting nanostructures' characteristics.

Concentration: The concentration of an amphiphile directly influences self-assembly. Below the CMC, molecules are dispersed, while above it, they form aggregates like micelles. rheosense.com The concentration of this compound used for coating liposomes affects the coating efficiency and the stability conferred. For example, research on OPP-coated liposomes showed that a higher weight ratio of OPP to phospholipid (e.g., a ratio of 3) significantly improved the in-vitro stability of the vesicles. researchgate.net The concentration of the underlying catalyst or material can also impact morphology, as seen in studies of Co₃O₄ nanostructures where different concentrations led to different shapes like nanoplates and nanorods. mdpi.com

Molecular Architecture: The term "molecular architecture" refers to the specific structure of the this compound molecule, including the molecular weight of the pullulan backbone and the degree of substitution with palmitoyl groups. This architecture dictates the balance between the hydrophilic and hydrophobic parts of the molecule, which in turn governs how it self-assembles. For instance, hydrophobized pullulans bearing cholesteryl groups are known to form stable hydrogel nanoparticles. japsonline.com The choice of the hydrophobic anchor (e.g., palmitoyl vs. cholesteroyl) influences the interaction with lipid bilayers and the resulting stability of the anchored liposomes. ualberta.ca

Table 2: Influence of Concentration and Architecture on Nanostructures

Influencing FactorEffect on NanostructureResearch Finding Context
Concentration Determines the onset of self-assembly (micellization) and can affect the morphology and stability of the final structure. rheosense.commdpi.comAn OPP/PC weight ratio of 3 was shown to significantly improve the stability of large unilamellar vesicles (LUVs). researchgate.net
Molecular Architecture The type of hydrophobic anchor (e.g., palmitoyl) and the degree of substitution influence self-assembly and the stability of resulting structures like coated liposomes and nanogels. japsonline.comualberta.caCholesteryl-bearing pullulan self-assembles into stable hydrogel nanoparticles, illustrating the role of the hydrophobic moiety. japsonline.com

Impact of Environmental Stimuli on Assembly Kinetics

The self-assembly of this compound (OPP) into ordered nanostructures is a spontaneous process driven by non-covalent interactions, primarily hydrophobic forces originating from the palmitoyl chains and hydrophilic contributions from the pullulan backbone. nih.govmdpi.com The kinetics of this assembly, which includes the rate of formation and the resulting morphology of the nanostructures, are highly sensitive to external environmental conditions. Factors such as temperature, pH, and ionic strength can significantly alter the delicate balance of intermolecular forces, thereby influencing the speed and mechanism of supramolecular organization.

The process of forming these ordered structures often follows a mechanism of nucleation and growth. upenn.edu Initially, a "lag phase" may occur where the extent of self-assembly is minimal, followed by a rapid growth phase as monomers aggregate into larger fibrils or micelles. upenn.edu Environmental stimuli can directly influence the duration of this lag phase and the rate of the subsequent growth.

Research Findings on Stimuli-Response:

Temperature: Temperature variations can modulate the hydrophobic interactions between the palmitoyl chains. An increase in temperature typically enhances the hydrophobic effect up to a certain point, which can accelerate the rate of micellization and nanostructure formation. This is critical for applications where temperature-controlled assembly is desired.

pH: Changes in pH can affect the ionization state of any residual functional groups on the pullulan backbone, potentially altering intra- and intermolecular electrostatic interactions. While pullulan itself is non-ionic, modifications or impurities could introduce pH sensitivity, thereby affecting the hydrophilic-lipophilic balance (HLB) and influencing the packing of molecules during assembly.

Ionic Strength: The presence of salts in the aqueous medium can screen electrostatic repulsions and affect the hydration layer around the polymer. This can lead to a "salting-out" effect, promoting the aggregation of hydrophobic moieties and thus accelerating the formation of nanostructures. The specific ions present can have different effects based on their position in the Hofmeister series.

Environmental StimulusAnticipated Effect on Assembly KineticsGoverning Physicochemical Principle
Temperature IncreaseAccelerated rate of formationEnhancement of hydrophobic interactions between palmitoyl chains
Change in pHPotential alteration of assembly rateModulation of electrostatic interactions and hydrophilic-lipophilic balance
Increased Ionic StrengthAccelerated aggregation and formationScreening of repulsive forces and promotion of hydrophobic association (salting-out)

Hybrid Nanostructures Involving this compound

Hybrid nanostructures, which incorporate multiple distinct materials, are a rapidly advancing area of nanotechnology designed to create multifunctional systems. mdpi.comrsc.org this compound serves as a versatile building block for such hybrids, offering a biocompatible polysaccharide scaffold that can self-assemble and encapsulate or integrate with other functional components. nih.gov The resulting hybrid materials can exhibit synergistic properties not achievable with the individual components alone.

One significant area of investigation is the formation of hybrid nanoparticles by combining OPP with other polymers, lipids, or host molecules like cyclodextrins. For instance, a similar modified polysaccharide, O-palmitoylscleroglucan, has been successfully used to coat liposomes, demonstrating the utility of palmitoylated polysaccharides in forming stable hybrid vesicular systems. researchgate.net These hybrid structures can enhance the stability of the core material and provide a stealth-like surface to improve circulation time in biological systems.

Hybrid Systems with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent host molecules for various guest compounds. mdpi.com When combined with OPP, hybrid nanostructures can form through non-covalent interactions. The hydrophobic palmitoyl chains of OPP can form inclusion complexes with the cyclodextrin (B1172386) cavity. This interaction can modify the self-assembly behavior of OPP, leading to the formation of novel, co-assembled nanostructures with unique morphologies and properties. Such hybrid systems are explored for their potential in advanced drug delivery applications. nih.govmdpi.com

Hybrid Systems with Other Nanoparticles: OPP can also be used to coat or stabilize pre-formed nanoparticles, such as metallic or polymeric nanoparticles. nanocomposix.com The amphiphilic nature of OPP allows it to anchor onto the surface of hydrophobic particles while presenting the hydrophilic pullulan backbone to the aqueous environment. This surface modification can improve the colloidal stability of the nanoparticles, prevent aggregation, and enhance their biocompatibility for biomedical applications. mdpi.com

Advanced Characterization Methodologies for O Palmitoylpullulan Formulations

Spectroscopic and Chromatographic Techniques for Structural Confirmation

The successful synthesis and modification of pullulan with palmitoyl (B13399708) groups to form O-palmitoylpullulan requires rigorous structural confirmation. This is typically achieved through a combination of spectroscopic and chromatographic methods. slideshare.netresearchgate.netchemistrydocs.commdpi.com

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are indispensable for this purpose. mdpi.com FTIR analysis allows for the identification of characteristic functional groups. For instance, the presence of ester carbonyl stretching vibrations, typically observed around 1720-1740 cm⁻¹, confirms the successful esterification of pullulan with palmitic acid. mdpi.com Concurrently, the characteristic broad hydroxyl (O-H) stretching band of pullulan would show a decrease in intensity, indicating the substitution of hydroxyl groups.

Chromatographic techniques are employed to separate and purify the synthesized this compound and to determine its molecular weight distribution. slideshare.netresearchgate.netadarshcollege.in Size-exclusion chromatography (SEC) is a widely used method for analyzing the molar mass distribution of polymers like OPP. adarshcollege.in Techniques like thin-layer chromatography (TLC) can be used for monitoring the progress of the synthesis reaction and for preliminary purity assessment. adarshcollege.in High-performance liquid chromatography (HPLC) can also be utilized for the purification and analysis of the final product. slideshare.netchemistrydocs.com

Morphological and Size Analysis of Self-Assembled Systems

This compound, being an amphiphilic polymer, has the ability to self-assemble into various nanostructures, such as nanoparticles and micelles, in aqueous environments. The morphology and size of these self-assembled systems are critical parameters that influence their in vivo behavior and efficacy.

Electron Microscopy (TEM, SEM) for Nanostructure Visualization

Electron microscopy techniques are paramount for the direct visualization of the morphology and structure of this compound nanostructures. mpg.dethermofisher.comslideshare.netresearchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structure of nanoparticles. thermofisher.comresearchgate.netnih.gov TEM analysis can reveal the shape (e.g., spherical), size, and internal morphology of OPP-based nanoparticles. nih.govnih.gov It is particularly useful for observing the core-shell structure of loaded nanoparticles and for assessing the integrity of the nanocarriers. nih.gov

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension. usp.orgmicrotrac.commalvernpanalytical.comanton-paar.comhoriba.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.organton-paar.com Smaller particles move faster, leading to more rapid fluctuations in scattered light. usp.org The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. anton-paar.comhoriba.com

The polydispersity index (PDI) is another crucial parameter obtained from DLS measurements. It provides a measure of the broadness of the particle size distribution. usp.org A PDI value below 0.1 generally indicates a monodisperse or narrowly distributed population of nanoparticles, which is often desirable for controlled and reproducible performance. usp.org

Zeta Potential Measurements for Surface Charge Determination

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a particle in a colloidal suspension. brookhaveninstruments.comhoriba.com3p-instruments.comamericanpharmaceuticalreview.com It is a key indicator of the stability of the colloidal system. brookhaveninstruments.com3p-instruments.com Particles with a high absolute zeta potential (either positive or negative) will repel each other, preventing aggregation and enhancing the stability of the dispersion. 3p-instruments.com Conversely, a low zeta potential can lead to particle aggregation and instability. 3p-instruments.com Zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field. horiba.com For this compound formulations, zeta potential measurements are crucial for predicting their stability in various media.

Evaluation of Encapsulation and Loading Efficiencies

When this compound is used as a nanocarrier for therapeutic agents, it is essential to quantify its ability to encapsulate and carry the payload. This is assessed by determining the encapsulation efficiency (EE) and loading capacity (LC). mdpi.comnih.govsigmaaldrich.comdovepress.com

Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the nanoparticles. sigmaaldrich.com It is calculated using the following formula:

EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100 sigmaaldrich.com

Loading Capacity (LC%) represents the weight percentage of the encapsulated drug relative to the total weight of the nanoparticle. sigmaaldrich.com It is calculated as:

LC% = [Weight of encapsulated drug / Total weight of nanoparticles] x 100 sigmaaldrich.com

These parameters are typically determined by separating the nanoparticles from the aqueous medium (e.g., by centrifugation or filtration) and then quantifying the amount of unencapsulated drug in the supernatant and/or the amount of encapsulated drug within the nanoparticles using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. nih.govdovepress.com

ParameterDefinitionFormula
Encapsulation Efficiency (EE%) The percentage of the initial drug that is successfully entrapped within the nanoparticles.[(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Loading Capacity (LC%) The weight percentage of the encapsulated drug relative to the total weight of the nanoparticle.[Weight of encapsulated drug / Total weight of nanoparticles] x 100

Assessment of Colloidal and Membrane Stability in Complex Media

The performance of this compound formulations in a biological setting is highly dependent on their stability in complex physiological fluids, such as blood plasma. uc.ptnih.govaimspress.comnih.gov Colloidal stability refers to the ability of the nanoparticles to remain dispersed without aggregating over time. nih.govmicrotrac.com This is influenced by factors like particle size, zeta potential, and the presence of stabilizing coatings. nih.govmicrotrac.com

Studies have shown that coating liposomes with this compound can enhance their stability. uc.ptijper.org The stability of OPP-coated vesicles can be challenged by exposure to detergents or bile salts, which mimic conditions in the gastrointestinal tract. nih.gov The structural integrity of the coated vesicles can be assessed by monitoring changes in particle size and drug leakage over time. nih.gov

Membrane stability is another critical aspect, particularly for drug delivery applications where the nanocarrier interacts with cell membranes. ontosight.aiaps.org The interaction of OPP formulations with model membranes or live cells can be investigated using various techniques. These include assessing membrane permeability using fluorescent probes or evaluating changes in membrane morphology through microscopy. ontosight.ai The stability of these formulations is crucial for their successful application, as it dictates their circulation time and interaction with target cells. nih.govaimspress.com

O Palmitoylpullulan in Advanced Delivery Systems and Biomaterials

Mechanistic Insights into Encapsulation and Release Kinetics

O-palmitoylpullulan-based delivery systems are designed to achieve prolonged therapeutic effects by continuously releasing medication over an extended period. globalresearchonline.net This sustained release is often governed by diffusion and dissolution mechanisms. japtronline.comgsconlinepress.com The drug, encapsulated within the hydrophobic core of the this compound nanostructures, is released as it gradually diffuses through the polymeric matrix and dissolves into the surrounding aqueous environment. iipseries.org

The rate of drug release can be modulated by altering the properties of the this compound formulation. For instance, a higher degree of palmitoylation can lead to a more compact and hydrophobic core, resulting in a slower, more sustained release profile. The release kinetics can often be described by mathematical models, such as zero-order or first-order release, which describe a constant rate of drug release or a rate proportional to the remaining drug concentration, respectively. japtronline.comnih.gov

Table 1: Factors Influencing Drug Release from this compound-Based Systems

Factor Influence on Release Kinetics
Degree of Palmitoylation Higher degrees generally lead to slower, more sustained release due to increased hydrophobicity and a more compact core.
Drug Solubility Highly water-soluble drugs may exhibit faster release compared to poorly soluble drugs.
Polymer Concentration Higher polymer concentrations can form a more viscous and dense matrix, retarding drug diffusion and slowing release. gsconlinepress.com

| Particle Size | Smaller nanoparticles with a larger surface area-to-volume ratio may exhibit faster initial release rates. |

This table provides a summary of key factors that can be adjusted to control the release of therapeutic agents from this compound formulations.

Once internalized by cells, this compound nanoparticles are typically trafficked through the endo-lysosomal pathway. nih.gov This process begins with endocytosis, where the nanoparticles are engulfed by the cell membrane to form early endosomes. nih.govrsc.org These early endosomes mature into late endosomes and eventually fuse with lysosomes, which are acidic organelles containing a variety of degradative enzymes. nih.govrsc.org

The acidic environment of the late endosomes and lysosomes (pH 4.5-5.5) can trigger the release of the encapsulated drug. bsmiab.org This pH-sensitive release can be a result of the protonation of certain groups on the drug or the polymer, leading to changes in solubility and facilitating its escape from the nanoparticle. nih.gov The drug can then enter the cytoplasm to exert its therapeutic effect. Understanding these intracellular trafficking pathways is crucial for designing efficient delivery systems that can release their payload at the desired subcellular location. nih.gov Some nanoparticles may also be transported out of the cell via exocytosis. rsc.org

This compound as a Component in Targeted Delivery Systems

The versatility of this compound allows for its use in targeted delivery systems, which aim to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target side effects. humanjournals.comrroij.com This can be achieved through both passive and active targeting strategies.

Active targeting involves the attachment of specific ligands to the surface of the this compound nanoparticles. ualberta.ca These ligands can recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. oatext.com This ligand-receptor interaction facilitates the selective uptake of the nanoparticles by the target cells, leading to a higher local concentration of the encapsulated drug. humanjournals.com

A variety of ligands have been explored for this purpose, including antibodies, peptides, and small molecules. ualberta.caoatext.com For example, antibodies or antibody fragments that recognize tumor-associated antigens can be conjugated to the nanoparticle surface to direct them to cancer cells. oatext.com Similarly, peptides that bind to specific receptors on tumor vasculature can be used to target the tumor microenvironment. nih.gov The selection of the appropriate ligand is critical for the success of the targeted delivery system and depends on the specific cell type or tissue being targeted. humanjournals.com

Table 2: Examples of Ligands Used in Targeted Drug Delivery

Ligand Type Targeting Mechanism Example Application
Antibodies Bind to specific antigens on target cell surfaces. oatext.com Targeting cancer cells overexpressing a particular antigen. oatext.com
Peptides Bind to specific receptors on target cells or in the surrounding tissue. nih.gov Targeting tumor vasculature.
Carbohydrates Interact with lectin receptors on cell surfaces. ualberta.ca Targeting specific cell types, such as liver cells.

| Vitamins | Utilize vitamin receptors for cellular uptake. | Targeting cancer cells that overexpress vitamin receptors. |

This table provides examples of different types of ligands that can be used to functionalize this compound nanoparticles for targeted delivery.

The surface of this compound nanoparticles can be further modified to enhance their targeting specificity and improve their in vivo performance. numberanalytics.comnih.gov One common approach is the incorporation of polyethylene (B3416737) glycol (PEG) onto the nanoparticle surface, a process known as PEGylation. nih.gov PEGylation creates a hydrophilic layer that can reduce non-specific interactions with blood components and decrease uptake by the reticuloendothelial system, prolonging the circulation time of the nanoparticles and increasing their chances of reaching the target site. nih.gov

Other surface modifications can include the introduction of specific chemical functional groups that can be used for the covalent attachment of targeting ligands or other functional molecules. nih.gov These modifications can be achieved through various chemical reactions, allowing for precise control over the surface properties of the nanoparticles. nih.gov By carefully designing the surface chemistry, it is possible to create highly specific and efficient targeted delivery systems based on this compound. numberanalytics.comnih.gov

Stimuli-Responsive this compound Formulations

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers present in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. mdpi.comnih.gov this compound can be incorporated into such "smart" systems to achieve controlled and on-demand drug release. rsc.org

These formulations often utilize endogenous stimuli, which are physiological conditions specific to certain tissues or cellular compartments. mdpi.com For example, the acidic microenvironment of tumors or the reducing environment within cells can be exploited to trigger drug release. mdpi.comnih.gov

pH-Responsive Systems: These systems are designed to be stable at physiological pH (around 7.4) but undergo a change in structure or solubility in acidic environments, such as those found in tumors (pH 6.5-7.2) or within endosomes and lysosomes (pH 4.5-6.5). bsmiab.orgnih.gov This can be achieved by incorporating pH-sensitive moieties into the this compound formulation that become protonated at lower pH, leading to swelling or disassembly of the nanoparticle and subsequent drug release. nih.govnih.gov For instance, the incorporation of bicarbonate salts can lead to the generation of carbon dioxide gas in acidic conditions, which can disrupt the nanoparticle and trigger rapid payload release. rsc.org

Redox-Responsive Systems: The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. mdpi.com This redox potential difference can be harnessed to trigger drug release. nih.govrsc.org Redox-responsive systems often incorporate disulfide bonds into the this compound nanoparticle structure. nih.gov These bonds are stable in the bloodstream but are cleaved in the presence of high GSH concentrations inside the cell, leading to the disassembly of the nanoparticle and the release of the encapsulated drug. mdpi.comnih.gov Diselenide bonds, which are sensitive to both reducing and oxidative conditions, have also been explored for dual redox-responsive systems. rsc.orgencyclopedia.pub

Enzyme-Responsive Systems: Certain enzymes are overexpressed in specific disease states, such as cancer. nih.gov Enzyme-responsive delivery systems are designed to be cleaved by these specific enzymes, leading to the release of the encapsulated drug at the target site. nih.govpsu.edu This approach offers high specificity as the drug release is triggered by a biological recognition event. psu.edumdpi.com For example, matrix metalloproteinases (MMPs), which are often upregulated in tumors, can be used to degrade a gelatin-based component of a nanoparticle, triggering drug release. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Polyethylene glycol (PEG)
Glutathione (GSH)
Doxorubicin
Paclitaxel
Cisplatin
1-aminolactose
O-palmitoyl amylopectin
Cholesteroyl amylopectin
Sisomycin
Amphotericin B
Colistin
Temozolomide
Poly(lactic-co-glycolic acid) (PLGA)
Poly(ethylene glycol) methyl ether-block-poly(lactide-co-glycolide) (PLGA-PEG)
Poly(methacrylic acid) (PMAA)
Poly(β-amino ester)
Poly(amidoamine)
Poly(lactic acid) (PLA)
Egg phosphatidylcholine (EPC)
Egg phosphatidylglycerol (EPG)
Dioleoylphosphatidylethanolamine (DOPE)
Cholesterylhemisuccinate (CHEMS)
Dioleoylphosphatidylglycerol (DOPG)
Dlin-MC3-DMA (MC3)
Dlin-KC2-DMA (KC2)
SS-OP
(R)-1-O-hexadecyl-2-palmitoyl-sn-glycero-3-phosphocholine (1-O-DPPC)
Poly(N-isopropylacrylamide) (PNIPAAm)
Poly(4-vinylpyridine) (P4VP)
Maleic anhydride
Chitosan
Chondroitin sulfate (B86663) B
Allylamine
Gelatin
Collagen
Elastin-like polypeptides
Dextran
O-palmitoylcurdlan sulfate

Temperature-Responsive Systems

This compound, an amphiphilic derivative of the polysaccharide pullulan, has been investigated for its potential in creating temperature-responsive drug delivery systems. These systems are designed to release their therapeutic payload in response to changes in temperature, a stimulus that can be either externally applied or a result of physiological conditions such as inflammation or tumor hyperthermia. innovareacademics.inmdpi.com The mechanism behind this temperature sensitivity often involves a phase transition of the polymer in an aqueous environment.

Polymers that exhibit a Lower Critical Solution Temperature (LCST) are of particular interest. Below the LCST, the polymer chains are hydrated and exist in a soluble, swollen state. As the temperature rises above the LCST, the polymer undergoes a conformational change, becoming dehydrated and collapsing into a more compact, insoluble state. innovareacademics.inmdpi.com This transition can be harnessed to trigger the release of an encapsulated drug.

Table 1: Examples of Thermoresponsive Polymer Systems and their Characteristics

Polymer System Stimulus Mechanism of Drug Release Potential Application
Poly(N-isopropylacrylamide) (PNIPAM) Temperature (LCST ~32°C) Polymer chain collapse above LCST, leading to expulsion of the drug. mdpi.commarquette.edu Targeted drug delivery to hyperthermic regions (e.g., tumors). marquette.edu
Poly(N-vinyl caprolactam) (PVCL) Temperature (32-37°C) Swelling changes in response to temperature, affecting drug permeation. mdpi.com On-demand transdermal drug delivery. mdpi.com
This compound based systems (Hypothesized) Temperature Conformational changes in self-assembled structures due to temperature shifts. Controlled release in response to local temperature variations.

Research into thermoresponsive systems often involves creating hydrogels or nanoparticles that remain stable and retain their payload at physiological body temperature but release it when a localized temperature increase is applied. nih.gov This approach aims to enhance the therapeutic efficacy while minimizing systemic side effects. nih.gov

pH-Responsive Systems

The development of pH-responsive drug delivery systems is a significant area of research, particularly for targeting diseased tissues like tumors, which often exhibit a more acidic microenvironment compared to healthy tissues. wikipedia.org These systems are designed to remain stable at the physiological pH of blood (around 7.4) and release their drug cargo upon encountering the lower pH of the target site. nih.gov

This compound can be incorporated into or modified to create pH-responsive systems. The strategy often involves the inclusion of ionizable groups that change their protonation state, and consequently their solubility and conformation, in response to pH variations. While this compound itself is not inherently pH-sensitive, it can be combined with pH-responsive polymers or molecules.

For instance, systems can be designed where a protective layer or a chemical bond that holds the drug within the carrier is stable at neutral pH but becomes destabilized or cleaved in an acidic environment, leading to drug release. nih.gov The acidic environment of endosomes and lysosomes (pH < 6.0) within cells is another trigger that can be exploited for intracellular drug delivery. nih.gov

Table 2: Mechanisms of pH-Responsive Drug Release

pH-Responsive Moiety/System Triggering pH Mechanism Example Application
Polymers with acidic groups (e.g., acrylic acid) Acidic pH Protonation of acidic groups reduces electrostatic repulsion, causing the polymer to collapse and release the drug. Tumor-targeted delivery. wikipedia.org
Polymers with basic groups (e.g., amino groups) Acidic pH Protonation of basic groups increases electrostatic repulsion and swelling, leading to drug release. Intracellular drug delivery.
pH-labile chemical bonds (e.g., hydrazones) Acidic pH Hydrolysis of the bond at low pH, cleaving the drug from the carrier. nih.gov Release of drugs within acidic organelles. nih.gov
Charge-reversal polymers Acidic tumor microenvironment Surface charge changes from negative to positive, enhancing cellular uptake. dovepress.com Improved tumor penetration and uptake. dovepress.com

The integration of this compound into such systems could leverage its self-assembly and biocompatible properties to form the core nanostructure, while the pH-responsive component would confer the desired triggered-release functionality.

Redox and Reactive Oxygen Species (ROS)-Responsive Systems

The intracellular environment is characterized by a significant redox potential difference compared to the extracellular space. researchgate.net Similarly, many pathological conditions, including cancer and inflammation, are associated with elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govmdpi.com These unique biochemical features can be exploited as internal stimuli for targeted drug delivery.

ROS-responsive systems are designed to undergo chemical transformations in the presence of high ROS concentrations, leading to the disassembly of the nanocarrier and subsequent drug release. frontiersin.org This approach offers high selectivity for diseased tissues, as ROS levels in healthy tissues are generally low. nih.gov

While direct evidence of this compound being used in ROS-responsive systems was not found in the provided search results, the principles of designing such systems are well-established. They often involve incorporating chemical moieties that are sensitive to oxidation or reduction.

Table 3: Common ROS-Responsive Linkers and their Mechanisms

Responsive Linker Stimulus Mechanism
Thioether Oxidation (e.g., by H₂O₂) Converts the hydrophobic thioether to a hydrophilic sulfoxide (B87167) or sulfone, leading to carrier disassembly. researchgate.net
Thioketal Oxidation (e.g., by H₂O₂) Cleavage of the thioketal linker, breaking down the polymer backbone. frontiersin.org
Arylboronic esters Oxidation (e.g., by H₂O₂) Cleavage of the ester bond upon oxidation. frontiersin.org
Diselenide/Ditelluride bonds Reduction or Oxidation Cleavage of the bond in response to redox changes.

The integration of these responsive linkers into a nanostructure formed by this compound could create a sophisticated drug delivery vehicle. The this compound would provide the structural framework, while the ROS-sensitive linkers would enable triggered release in the specific microenvironment of the diseased tissue. This strategy holds promise for enhancing the therapeutic index of potent drugs by concentrating their action at the site of pathology. researchgate.net

Ultrasound and Magnetic Field-Responsive Systems

External physical stimuli, such as ultrasound and magnetic fields, offer a non-invasive means to control drug release with high spatial and temporal precision. nih.govrsc.org These approaches typically involve the incorporation of responsive components into the drug delivery system.

Ultrasound-Responsive Systems: High-intensity focused ultrasound (HIFU) can induce localized hyperthermia or mechanical effects (sonoporation) that trigger drug release. nih.gov Thermoresponsive polymers, potentially including systems based on this compound, can be designed to release their payload when the temperature is elevated by HIFU. nih.gov Alternatively, ultrasound can be used to disrupt the structure of nanocarriers like microbubbles or liposomes, causing the release of the encapsulated drug. nih.gov

Magnetic Field-Responsive Systems: These systems involve the incorporation of magnetic nanoparticles (e.g., iron oxide) into the drug carrier. nih.gov An external magnetic field can be used to guide the drug carrier to the target site (magnetic targeting). researchgate.net Furthermore, an alternating magnetic field can cause the magnetic nanoparticles to generate heat (magnetic hyperthermia), which can then trigger release from a thermoresponsive polymer matrix. swan.ac.ukfrontiersin.org

Table 4: Externally Triggered Responsive Systems

System Type External Stimulus Mechanism of Action Potential Advantages
Ultrasound-Responsive High-Intensity Focused Ultrasound (HIFU) Localized heating (hyperthermia) or mechanical disruption (sonoporation). nih.gov Non-invasive, deep tissue penetration, precise spatial control. nih.gov
Magnetic Field-Responsive Static or Alternating Magnetic Field Magnetic targeting to the disease site; localized heating (hyperthermia). researchgate.netswan.ac.uk Remote guidance and controlled release. swan.ac.uk

The combination of this compound's self-assembling properties with magnetic nanoparticles could yield a multi-functional delivery system. Such a system could be guided to a tumor by an external magnet and then, upon application of an alternating magnetic field, release its therapeutic contents due to the induced hyperthermia.

Role in Vaccine Adjuvant Systems and Delivery

Vaccine adjuvants are substances added to vaccine formulations to enhance the magnitude and quality of the immune response to an antigen. purdue.edu They can help to induce a stronger and more durable protective immunity. nih.govnih.gov Many modern adjuvants are based on delivery systems that can co-deliver the antigen and immunostimulatory molecules to antigen-presenting cells (APCs). nih.gov

The particulate nature and surface properties of this compound nanoparticles make them a candidate for use in vaccine delivery systems. The hydrophobic palmitoyl (B13399708) chains can facilitate the encapsulation of lipophilic antigens or adjuvants, while the hydrophilic pullulan shell can enhance stability and biocompatibility.

The mechanism by which particulate adjuvants, such as those that could be formed by this compound, enhance the immune response often involves:

Depot Effect: Slowing the release of the antigen, leading to prolonged exposure to the immune system.

Enhanced Uptake by APCs: The nanoparticle size is optimal for uptake by APCs like dendritic cells and macrophages.

Activation of Innate Immune Pathways: The material itself or co-delivered immunostimulants can activate signaling pathways within APCs, leading to their maturation and enhanced ability to stimulate T cells. nih.gov

Liposomes are a common component of advanced adjuvant systems, such as the AS01 adjuvant system, which contains Monophosphoryl Lipid A (MPL) and the saponin (B1150181) QS-21 within a liposomal carrier. nih.govnih.gov The amphiphilic nature of this compound allows it to form self-assembled nanoparticles that share structural similarities with liposomes, suggesting its potential to function as a carrier in similar adjuvant formulations.

Table 6: Components of the AS01 Adjuvant System

Component Type Function
MPL (Monophosphoryl Lipid A) Immunostimulant Activates innate immunity through Toll-like receptor 4 (TLR4). nih.gov
QS-21 Immunostimulant A saponin that enhances both antibody and T-cell responses. nih.govnih.gov
Liposome (B1194612) Delivery Vehicle Co-delivers the antigen and immunostimulants to APCs. nih.govnih.gov

By serving as a delivery vehicle, this compound could contribute to the development of novel vaccine adjuvants that effectively stimulate both humoral (antibody) and cellular (T-cell) immunity, which is crucial for protection against many complex pathogens. nih.govuq.edu.au

Biodegradation Pathways and Biocompatibility of O Palmitoylpullulan

Enzymatic Degradation Mechanisms of Palmitoyl (B13399708) Chains and Pullulan Backbone

The biodegradation of O-Palmitoylpullulan is a two-fold process involving the enzymatic cleavage of both the ester-linked palmitoyl side chains and the glycosidic bonds of the pullulan backbone.

Degradation of Palmitoyl Chains: The palmitoyl groups are attached to the pullulan backbone via ester bonds. In a biological environment, these ester linkages are susceptible to hydrolysis catalyzed by various esterases and lipases. nih.govmdpi.com These enzymes, commonly present in the body, cleave the ester bond, releasing palmitic acid and regenerating the hydroxyl groups on the pullulan backbone. This process reduces the hydrophobicity of the polymer and can be a preliminary step before the degradation of the main polysaccharide chain. The enzymatic action typically occurs at the surface of the material through an erosion mechanism. nih.gov

Degradation of the Pullulan Backbone: The pullulan backbone consists of maltotriose (B133400) units linked by α-1,6-glycosidic bonds. The primary enzyme responsible for its degradation is pullulanase (a type of glycoside hydrolase), which specifically hydrolyzes these α-1,6 linkages. nih.govmdpi.com This enzymatic action breaks down the polysaccharide into smaller maltotriose units. nih.gov The efficiency of this degradation is, however, influenced by the chemical modification of the pullulan structure. The presence of palmitoyl groups can sterically hinder the access of pullulanase to the glycosidic bonds, slowing the degradation of the backbone. nih.gov

Factors Influencing this compound Biodegradation Rates in Biological Environments

The rate at which this compound biodegrades is not constant and depends on a combination of its inherent physicochemical properties and the conditions of the biological environment.

Degree of Substitution (DS): The DS, which represents the number of palmitoyl chains attached to the pullulan backbone, is a critical factor. nih.gov A higher DS increases the hydrophobicity and steric hindrance, which can significantly reduce the rate of enzymatic degradation. Studies on similarly modified pullulans, such as carboxymethylpullulan, have shown that a higher DS leads to a decreased rate of hydrolysis by pullulanase. nih.gov For instance, the maximal velocity (Vmax) of the enzymatic reaction decreases while the Michaelis constant (KM) increases with a higher DS, indicating lower enzyme efficiency and affinity. nih.gov

Polymer Crystallinity: The arrangement of polymer chains influences enzyme accessibility. Enzymes primarily attack the more loosely arranged amorphous domains of a polymer. nih.gov Modifications that alter the crystallinity of the native pullulan can therefore affect the degradation rate.

Environmental Factors: The local biological environment, including pH, temperature, and the concentration of relevant enzymes (lipases, esterases, pullulanases), plays a significant role. nih.gov The degradation rate in vivo can be higher than in simple in vitro tests because of the complex cocktail of enzymes and reactive species produced by inflammatory cells. researchgate.net

Molecular Weight: While the fundamental biodegradability may not be significantly impacted by molecular weight, it can influence the time required for the reaction to proceed and the physical erosion characteristics of the material. nih.gov

Table 1: Influence of Degree of Substitution on Enzymatic Degradation of Modified Pullulan Data based on analogous findings for Carboxymethylpullulan nih.gov

ParameterLow Degree of Substitution (DS)High Degree of Substitution (DS)
Enzyme AccessibilityHigherLower (due to steric hindrance)
Rate of HydrolysisFasterSlower
Enzyme Kinetics (Vmax)HigherLower
Enzyme-Substrate Affinity (1/KM)HigherLower

In Vitro and In Vivo Assessment of Material Interaction with Cellular and Tissue Systems

Evaluating the biocompatibility of this compound is essential to ensure it does not elicit adverse reactions when used in biomedical applications. This involves both in vitro and in vivo studies.

In Vitro Assessment: In vitro tests are performed to assess the cytotoxicity and effect of the material on cells grown in a laboratory setting. researchgate.net Common methods include:

Cytotoxicity Assays: An indirect contact method is often used, where an extract of the material is prepared and added to cell cultures. mdpi.com The viability and proliferation of cells, such as fibroblasts or other relevant cell lines, are then measured using assays like the MTT test. A cell viability of over 80% is generally considered indicative of good biocompatibility. nih.gov

Cell Morphology: Microscopic observation of cells cultured in the presence of the material extract is used to identify any changes in cell shape or structure, which could indicate a toxic effect. researchgate.net

In Vivo Assessment: In vivo evaluations involve implanting the material in animal models (e.g., rats or mice) to study the response of living tissue. nih.govnih.gov These studies provide crucial information on the material's behavior in a complex biological system.

Tissue Response and Inflammation: The material is typically implanted subcutaneously, and the surrounding tissue is examined histologically at various time points. researchgate.netnih.gov The analysis focuses on the extent of the inflammatory response, looking for the presence of inflammatory cells like macrophages and foreign body giant cells (FBGCs). nih.govresearchgate.net A mild and resolving inflammatory reaction is characteristic of a biocompatible material. nih.gov

Biodegradation and Host Integration: Histological analysis also reveals how the material degrades over time and how the host tissue integrates with it. researchgate.net For tissue engineering applications, the ideal response involves the gradual replacement of the scaffold with new, functional tissue. researchgate.netresearchgate.net The degradation rate should ideally match the rate of tissue regeneration. researchgate.net

While pullulan itself is known for its excellent biocompatibility, the introduction of palmitoyl groups necessitates a thorough evaluation of the modified polymer using these standardized in vitro and in vivo methods to confirm its safety and efficacy for clinical use.

Computational and Theoretical Modeling of O Palmitoylpullulan Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations offer a powerful lens to observe the spontaneous organization of O-palmitoylpullulan from a disordered state into ordered supramolecular structures. mdpi.com These simulations track the movement of individual atoms or groups of atoms over time by numerically solving Newton's equations of motion, providing a dynamic view of the self-assembly process. mdpi.com

While direct MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from simulations of the parent polymer, pullulan, and other hydrophobically modified polysaccharides. nih.govresearchgate.net For instance, MD simulations of aqueous pullulan oligomers have been used to understand the conformational dynamics of the polysaccharide backbone. nih.gov These studies reveal that even without hydrophobic modification, the glucan chain has inherent flexibility and conformational preferences that will influence the final architecture of its amphiphilic derivatives. nih.gov

For hydrophobically modified polysaccharides like this compound, the self-assembly is primarily driven by the hydrophobic interactions of the palmitoyl (B13399708) chains, which seek to minimize their contact with water by aggregating together. dovepress.com MD simulations can model this process by placing virtual polymer chains in a simulated aqueous environment. Over the course of the simulation, one can observe the aggregation of the palmitoyl groups to form a hydrophobic core, while the hydrophilic pullulan backbones remain exposed to the aqueous phase, leading to the formation of micellar or vesicular structures. dovepress.commdpi.com

Key parameters that can be investigated using MD simulations include:

Critical Aggregation Concentration: By simulating the system at various polymer concentrations, it is possible to identify the threshold at which self-assembly spontaneously occurs.

Influence of Degree of Substitution (DS): Simulations can be run with varying numbers of palmitoyl chains per pullulan molecule to understand how DS affects the size, shape, and stability of the resulting nanostructures.

Solvent Effects: The role of the aqueous environment, including ionic strength and pH, on the self-assembly process can be systematically studied.

A combined approach using both atomistic and coarse-grained (CG) MD simulations is often employed. mpg.de Atomistic simulations provide detailed information about specific molecular interactions, while CG models, which group atoms into larger beads, allow for the simulation of larger systems over longer timescales, which is necessary to capture the full self-assembly process. acs.org For example, a study on quaternary ammonium (B1175870) substituted pullulan utilized atomistic MD simulations to reveal how the polymer interacts with and disrupts bacterial membranes through a non-pore-forming pathway. nih.gov This highlights the capability of MD to elucidate complex interaction mechanisms at the molecular level.

Predictive Modeling of Nanostructure Formation and Stability

Predictive modeling aims to forecast the behavior of this compound systems and the characteristics of the nanostructures they form under various conditions. This field leverages data from both experimental work and detailed simulations to build models that can guide the rational design of nanoparticles for specific applications.

The formation of nanostructures from hydrophobically modified polysaccharides is a complex process governed by a delicate balance of forces, including hydrophobic, van der Waals, hydrogen bonding, and electrostatic interactions. researchgate.net Predictive models can help to understand how modifying the chemical structure of this compound, such as the degree of palmitoylation, impacts the final nanoparticle morphology. For instance, it is known that changing the proportion of hydrophobic groups can lead to different structures, such as spherical micelles or bilayered vesicles (polymersomes). dovepress.com

Computational models, including machine learning approaches, are being developed to predict material properties from their structural inputs. researchgate.net For this compound, a predictive model could be trained on a dataset comprising various this compound derivatives with different degrees of substitution and the corresponding experimentally determined properties of their self-assembled nanoparticles (e.g., size, polydispersity, and critical micelle concentration). Such a model could then predict the properties of new, unsynthesized derivatives, accelerating the development process.

The stability of the formed nanostructures is another critical aspect that can be assessed with predictive modeling. MD simulations can be used to calculate the binding energy between polymer chains within an aggregate. Higher binding energies would suggest a more stable nanostructure. Furthermore, simulations can subject the formed nanoparticles to virtual stress tests, such as changes in temperature or pH, to predict their response and stability under different environmental conditions. mdpi.com

A summary of parameters and their predicted influence on this compound nanostructures is presented in the table below, based on general principles of hydrophobically modified polysaccharide self-assembly.

ParameterPredicted Influence on NanostructureModeling Approach
Degree of Substitution (DS) Higher DS leads to lower critical aggregation concentration and potentially larger, more stable hydrophobic cores.MD simulations with varying DS; Quantitative Structure-Property Relationship (QSPR) models.
Polymer Concentration Above a critical concentration, spontaneous self-assembly into micelles or other aggregates occurs.MD simulations at different concentrations to observe aggregation phenomena.
Solvent pH Can affect the conformation of the pullulan backbone and hydrogen bonding network, potentially influencing aggregate size and stability.MD simulations with protonation states adjusted to reflect different pH values.
Temperature May affect hydrophobic interactions and polymer chain flexibility, influencing the stability and morphology of the nanostructures.MD simulations at various temperatures to assess structural integrity.

In Silico Studies of Polymer-Biomolecule Interactions

In silico studies are instrumental in exploring and predicting how this compound nanoparticles interact with biological components like proteins, enzymes, and cell membranes. nih.govmdpi.com These computational techniques, especially molecular docking and MD simulations, provide insights into the binding affinity, orientation, and stability of these interactions at a molecular level, which is crucial for biomedical applications such as targeted drug delivery. acs.org

A key area of interest is the interaction of this compound with specific cellular receptors. For instance, pullulan and its derivatives are known to be recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes, making them promising candidates for liver-targeted therapies. researchgate.netnih.gov A recent study performed in silico docking to investigate the binding affinities of various ligands, including palmitoylated pullulan (PPL), with ASGPR-1. researchgate.netnih.gov Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org The results of such studies can be quantified by a docking score, which estimates the binding affinity.

The study on novel pullulan derivatives provided specific data on the binding affinity of palmitoylated pullulan (PPL) compared to the unmodified pullulan (PL) and other derivatives. nih.gov

LigandBinding Affinity (kcal/mol)
Pullulan (PL)-5.1
Palmitoylated Pullulan (PPL) -6.6
Lauroylated Pullulan (LPL)-6.4
Palmitoylated Arabinogalactan (PAG)-6.7

This table was created using data from a study that performed in silico docking of various ligands with the asialoglycoprotein receptor (ASGPR-1). nih.gov

The data clearly indicates that palmitoylated pullulan has a stronger binding affinity for the ASGPR-1 receptor compared to unmodified pullulan. nih.gov This suggests that the palmitoyl modification may enhance the interaction with the receptor, a finding that is highly valuable for designing more effective liver-targeting nanocarriers.

Beyond receptor binding, MD simulations can be used to study the interaction of this compound nanoparticles with model cell membranes. nih.gov These simulations can reveal whether the nanoparticles are adsorbed onto the membrane surface, or if they are internalized, and can elucidate the role of the palmitoyl chains in mediating these interactions. For example, simulations can show how the hydrophobic palmitoyl groups might insert into the lipid bilayer of a cell membrane, potentially facilitating the delivery of an encapsulated drug molecule.

Furthermore, in silico methods can model the encapsulation and release of drug molecules from this compound nanostructures. By simulating the interactions between a drug molecule and the polymer aggregate, it is possible to predict the drug loading capacity and the stability of the drug within the nanoparticle core. Molecular dynamics simulations have been used to explore the interactions between the drug alpha mangostin and polymers including pullulan in an amorphous solid dispersion system, highlighting how these simulations can provide critical insights for formulation development. nih.govdntb.gov.ua

Future Directions and Emerging Research Avenues for O Palmitoylpullulan

Development of Multifunctional O-Palmitoylpullulan-Based Nanosystems

The next generation of this compound-based nanosystems is evolving from simple drug carriers to highly engineered, multifunctional platforms capable of simultaneous diagnosis and therapy (theranostics), as well as targeted and controlled drug release. These systems are being designed to respond to specific stimuli within the tumor microenvironment, such as pH, redox potential, and enzymes, thereby offering a more precise and effective treatment modality. nih.govnih.govnih.gov

Research is increasingly focused on creating nanosystems that can encapsulate both hydrophilic and hydrophobic drugs, along with imaging agents, within a single carrier. nih.govfrontiersin.org The self-assembling properties of OPP are crucial in this context, allowing for the formation of stable nanostructures like micelles and nanoparticles. nih.gov These nanocarriers are being engineered to not only deliver chemotherapeutic agents but also to incorporate functionalities for various imaging techniques, such as magnetic resonance imaging (MRI) and fluorescence imaging, enabling real-time monitoring of drug delivery and therapeutic response. nih.govdovepress.comthno.org

A significant area of emerging research is the development of stimuli-responsive OPP nanosystems. nih.govnih.govsemanticscholar.org These "smart" carriers are designed to remain stable in the bloodstream and only release their payload in response to specific triggers present in the tumor microenvironment, such as lower pH or higher concentrations of certain enzymes. frontiersin.orgjchemrev.com This targeted release mechanism aims to enhance the therapeutic efficacy while minimizing off-target side effects.

The table below summarizes key research findings in the development of multifunctional nanosystems, which, while not all directly involving this compound, represent the technological advancements that are being integrated with polysaccharide-based nanocarriers.

Nanosystem TypeKey FeaturesPotential Applications for OPP-based Systems
Theranostic Nanocarriers Integration of therapeutic agents and imaging probes within a single nanoparticle. nih.govthno.orgSimultaneous cancer therapy and real-time imaging of tumor sites. frontiersin.org
Stimuli-Responsive Nanosystems Release of encapsulated drugs in response to specific triggers like pH, enzymes, or redox potential. nih.govnih.govTargeted drug delivery specifically to the tumor microenvironment, reducing systemic toxicity. semanticscholar.org
Self-Assembling Nanomicelles Spontaneous formation of core-shell structures in aqueous environments, capable of encapsulating hydrophobic drugs. nih.govEfficient delivery of poorly water-soluble anticancer drugs.
Combination Therapy Platforms Co-delivery of multiple therapeutic agents (e.g., chemotherapy and photodynamic therapy agents) to achieve synergistic effects. nih.govEnhanced anticancer efficacy through multi-pronged treatment approaches.

Integration with Advanced Manufacturing Technologies

The translation of this compound-based materials from the laboratory to clinical applications will be significantly influenced by their compatibility with advanced manufacturing technologies. These technologies offer precise control over the fabrication of complex, three-dimensional structures and the production of uniform nanoparticles, which are critical for applications in tissue engineering and drug delivery.

3D Printing is a rapidly advancing field with significant potential for creating customized medical implants and tissue scaffolds. Research has demonstrated the feasibility of 3D printing pullulan-based hydrogels with high resolution and tunable mechanical properties. researchgate.net3dprint.comcornell.edu Techniques like stereolithography (SLA) and digital light processing (DLP) are being used to fabricate intricate scaffolds from modified pullulan, such as methacrylated pullulan (PulMA) and norbornene-pullulan. 3dprint.comaccscience.comnih.gov These scaffolds can be functionalized to support cell adhesion and growth, paving the way for the development of engineered tissues. researchgate.netaccscience.com While research has focused on modified pullulan, the amphiphilic nature of OPP could be leveraged to create novel bioinks for 3D printing, potentially for constructing drug-releasing implants or complex tissue models.

Electrospinning is another key manufacturing technique that produces nanofibers mimicking the structure of the natural extracellular matrix (ECM). researchgate.netnih.gov These nanofibrous scaffolds are highly porous with a large surface-area-to-volume ratio, making them ideal for tissue engineering applications, such as wound dressings and neural regeneration. mdpi.comrsc.orgaccscience.com Although direct electrospinning of this compound is not yet widely reported, the electrospinning of other polysaccharide-based materials is well-established. nih.govresearchgate.net Future research could explore the electrospinning of OPP, possibly in blends with other polymers, to create multifunctional wound dressings that provide a scaffold for tissue regeneration while delivering therapeutic agents directly to the wound site.

Microfluidics offers a platform for the precise and reproducible synthesis of nanoparticles with controlled size and polydispersity, which are critical parameters for effective drug delivery. mdpi.commicrofluidics-mpt.compreprints.org Microfluidic reactors enable rapid mixing and reaction times, leading to the formation of uniform nanoparticles. nih.govelveflow.com This technology could be integrated into the production of OPP-based nanoparticles to ensure batch-to-batch consistency and to scale up production for clinical use.

The table below highlights the potential of integrating this compound with these advanced manufacturing technologies.

Manufacturing TechnologyApplication for Pullulan-based MaterialsPotential for this compound
3D Printing (SLA, DLP) Fabrication of customized hydrogel scaffolds for tissue engineering from modified pullulan (e.g., PulMA). researchgate.net3dprint.comnih.govDevelopment of drug-eluting implants and complex, patient-specific tissue constructs.
Electrospinning Creation of nanofibrous scaffolds that mimic the extracellular matrix for promoting cell growth and tissue regeneration. researchgate.netnih.govProduction of advanced wound dressings with enhanced therapeutic delivery capabilities.
Microfluidics Controlled and scalable synthesis of uniform nanoparticles for drug delivery applications. mdpi.compreprints.orgManufacturing of OPP nanoparticles with consistent size and drug loading for improved therapeutic outcomes. microfluidics-mpt.com

Exploration of Novel Bioconjugation Strategies for Enhanced Functionality

To further enhance the therapeutic potential of this compound, researchers are exploring novel bioconjugation strategies to attach targeting ligands, therapeutic molecules, and other functional moieties to the polysaccharide backbone. These advanced chemical and enzymatic methods offer greater control and specificity compared to traditional conjugation techniques.

Click Chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile tool for modifying polysaccharides. mdpi.com This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions. nih.gov Researchers have successfully used click chemistry to graft other polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBHV) and poly(ε-caprolactone), onto the pullulan backbone, creating novel amphiphilic copolymers with tailored properties for drug delivery. mdpi.comresearchgate.net This approach could be readily adapted to this compound to attach specific targeting molecules (e.g., antibodies, peptides, or small molecules) that can recognize and bind to receptors overexpressed on cancer cells, thereby improving the targeting efficiency of OPP-based nanocarriers. nih.gov

Enzymatic Bioconjugation offers a green and highly specific alternative to chemical modification methods. nih.govnih.gov Enzymes can catalyze reactions at specific sites on a molecule under mild conditions, minimizing unwanted side reactions and preserving the biological activity of the conjugated molecules. While the direct enzymatic modification of this compound is an area that requires more exploration, enzymes like transglutaminase and sortase have been used for the site-selective modification of other biomolecules and could potentially be adapted for OPP. nih.gov This could enable the precise attachment of sensitive biological drugs, such as proteins or peptides, to OPP nanocarriers.

The functionalization of pullulan's hydroxyl groups provides a versatile platform for these advanced conjugation techniques. researchgate.net By introducing reactive groups through methods like acylation or the use of linking agents, the OPP molecule can be prepared for subsequent bioconjugation with a wide array of functional molecules. acs.org

The table below outlines emerging bioconjugation strategies and their potential applications for enhancing the functionality of this compound.

Bioconjugation StrategyDescriptionPotential for this compound
Click Chemistry (CuAAC) A highly efficient and specific reaction between an azide (B81097) and an alkyne, catalyzed by copper(I). mdpi.comnih.govCovalent attachment of targeting ligands, imaging agents, or other therapeutic molecules to create highly functionalized nanocarriers.
Enzymatic Ligation Use of enzymes to catalyze the formation of covalent bonds between molecules with high specificity. nih.govnih.govSite-specific conjugation of delicate biomolecules like antibodies or enzymes to OPP nanosystems, preserving their activity.
Thiol-ene Chemistry A photoclick reaction used to form hydrogels with well-defined crosslinks. accscience.comnih.govFabrication of advanced hydrogels and scaffolds with tunable properties for tissue engineering and controlled release applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing O-Palmitoylpullulan with high reproducibility?

  • Methodological Answer: Synthesis typically involves the esterification of pullulan with palmitoyl chloride in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere. Critical parameters include reaction time (8–12 hrs), temperature (60–80°C), and molar ratios (1:2–1:5 pullulan-to-palmitoyl chloride). Post-synthesis purification via dialysis against water/ethanol mixtures and lyophilization is recommended. Characterization using FTIR (C=O stretch at 1730 cm⁻¹) and ¹H NMR (palmitoyl protons at δ 0.8–1.3 ppm) ensures reproducibility .

Q. How do researchers characterize the degree of substitution (DS) in this compound?

  • Methodological Answer: DS is quantified via elemental analysis (C/H/N ratios) or ¹H NMR integration of palmitoyl chain protons relative to pullulan’s anomeric protons. For accuracy, use internal standards (e.g., trimethylsilyl propionate) and ensure complete solubility in deuterated DMSO. Cross-validate with gravimetric analysis post-purification .

Q. What in vitro models are suitable for assessing this compound’s drug encapsulation efficiency?

  • Methodological Answer: Use dialysis bag diffusion (PBS, pH 7.4, 37°C) to measure drug release kinetics. Encapsulation efficiency (%) is calculated as [(Total drug – Free drug)/Total drug] × 100. Validate with HPLC or LC-MS for quantification. Cell viability assays (e.g., MTT on cancer cell lines) assess biocompatibility .

Q. How does this compound enhance nanoparticle stability compared to unmodified pullulan?

  • Methodological Answer: Hydrophobic palmitoyl chains reduce aqueous solubility, improving colloidal stability via steric hindrance. Assess via dynamic light scattering (DLS) for particle size and zeta potential over time (e.g., 30-day storage at 4°C and 25°C). Compare aggregation rates between modified/unmodified formulations .

Q. What controls are essential when testing this compound’s biodegradability?

  • Methodological Answer: Include enzymatic degradation studies (e.g., pullulanase treatment) and pH-dependent hydrolysis (simulated gastric/intestinal fluids). Monitor weight loss (%) and molecular weight reduction via GPC. Use unmodified pullulan and blank nanoparticles as controls .

Advanced Research Questions

Q. How can researchers optimize this compound-based nanocarriers for targeted drug delivery in heterogeneous tumor microenvironments?

  • Methodological Answer: Functionalize with ligands (e.g., folate, transferrin) via carbodiimide chemistry. Validate targeting efficiency using flow cytometry (cellular uptake in receptor-positive vs. receptor-negative cells). In vivo, use orthotopic tumor models and track biodistribution via fluorescence imaging or radiolabeling .

Q. What strategies resolve contradictions in this compound’s reported antitumor efficacy across preclinical models?

  • Methodological Answer: Systematically compare variables: tumor type (e.g., gastric vs. breast cancer), dosing regimens, and nanoparticle size (50–200 nm). Perform meta-analysis of existing data to identify confounding factors (e.g., immune cell infiltration, hypoxia). Validate with syngeneic models and patient-derived xenografts (PDX) .

Q. How do molecular dynamics simulations inform the design of this compound-drug complexes?

  • Methodological Answer: Model hydrophobic interactions between palmitoyl chains and lipophilic drugs (e.g., paclitaxel). Use software like GROMACS with CHARMM force fields. Compare simulated drug release profiles with experimental data to refine carrier design .

Q. What metabolomic approaches identify off-target effects of this compound in non-cancerous tissues?

  • Methodological Answer: Perform LC-MS-based untargeted metabolomics on liver/kidney tissues post-administration. Use pathway analysis (e.g., KEGG, MetaboAnalyst) to detect dysregulated metabolites. Correlate with histopathology and serum biomarkers (e.g., ALT, creatinine) .

Q. How can this compound’s immunogenicity be minimized for chronic use?

  • Methodological Answer: Test cytokine release (ELISA for TNF-α, IL-6) in human peripheral blood mononuclear cells (PBMCs). Modify polymer architecture (e.g., PEGylation) or use immunosuppressive adjuvants. Longitudinal studies in immunocompetent animal models are critical .

Methodological Considerations

  • Data Contradictions : Address variability in DS or efficacy by standardizing synthesis protocols and reporting raw data in supplementary materials .
  • Ethical Compliance : Obtain approval for animal/human studies, adhering to ARRIVE or CONSORT guidelines .
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and Kaplan-Meier analysis for survival studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.